Dopamantine - 39907-68-1

Dopamantine

Catalog Number: EVT-368942
CAS Number: 39907-68-1
Molecular Formula: C19H25NO3
Molecular Weight: 315.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Dopamine is a biogenic amine classified within the catecholamine group, serving as a crucial neurotransmitter in the central nervous system. Its chemical formula is C8H11NO2C_8H_{11}NO_2, with a molar mass of approximately 153.18 g/mol. Dopamine plays significant roles in various physiological processes, including motivation, reward, and motor control. It is synthesized from the amino acid tyrosine through enzymatic reactions involving tyrosine hydroxylase and DOPA decarboxylase .

Source and Classification

Dopamine is primarily produced in the brain, specifically in areas such as the substantia nigra and the ventral tegmental area. It is classified as a neurotransmitter due to its role in transmitting signals between nerve cells. In addition to its neurotransmitter functions, dopamine also acts as a neurohormone, influencing various endocrine functions by inhibiting prolactin release from the pituitary gland .

Synthesis Analysis

Methods and Technical Details

The synthesis of dopamine occurs through a multi-step biochemical pathway:

  1. Tyrosine Hydroxylation: The amino acid tyrosine is converted to L-DOPA (3,4-dihydroxyphenylalanine) by the enzyme tyrosine hydroxylase.
  2. Decarboxylation: L-DOPA is then decarboxylated to produce dopamine through the action of DOPA decarboxylase.

This process predominantly takes place within dopaminergic neurons in the brain and adrenal medulla . The enzymatic activity is tightly regulated, influenced by factors such as substrate availability and feedback mechanisms involving dopamine levels.

Molecular Structure Analysis

Structure and Data

Dopamine's molecular structure features a catechol group (a benzene ring with two hydroxyl groups) attached to an ethylamine side chain. The structural representation can be described as follows:

  • Chemical Formula: C8H11NO2C_8H_{11}NO_2
  • Molecular Weight: 153.18 g/mol
  • Functional Groups: Hydroxyl groups (-OH) and an amine group (-NH2).

The presence of hydroxyl groups contributes to its solubility in water and its ability to interact with various receptors in the body .

Chemical Reactions Analysis

Reactions and Technical Details

Dopamine participates in several important chemical reactions:

  1. Formation of Neurotransmitter: Dopamine acts as a precursor for other neurotransmitters, such as norepinephrine and epinephrine.
  2. Reuptake Mechanism: After its release into the synaptic cleft, dopamine can be reabsorbed by presynaptic neurons through dopamine transporters, leading to its degradation by enzymes like monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) .
  3. Enzymatic Degradation: Dopamine can be metabolized into homovanillic acid via oxidative deamination, which can be measured in urine for diagnostic purposes .
Mechanism of Action

Process and Data

Dopamine exerts its effects primarily through binding to dopamine receptors, which are G protein-coupled receptors located throughout the brain and peripheral tissues. These receptors are categorized into two main families:

  • D1-like receptors (D1, D5): Generally stimulate adenylate cyclase activity, increasing intracellular cyclic adenosine monophosphate levels.
  • D2-like receptors (D2, D3, D4): Inhibit adenylate cyclase activity, decreasing cyclic adenosine monophosphate levels.

The activation of these receptors influences numerous physiological processes, including mood regulation, motor control, and hormonal secretion .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Dopamine is typically found as a white crystalline powder when isolated.
  • Solubility: Highly soluble in water due to its polar functional groups.
  • Stability: Dopamine is sensitive to oxidation; therefore, it must be stored under controlled conditions to maintain its stability.

In terms of reactivity, dopamine can undergo oxidation reactions that lead to the formation of reactive oxygen species if not properly managed .

Applications

Scientific Uses

Dopamine has several therapeutic applications:

  1. Cardiovascular Treatment: Used intravenously for managing shock states and severe hypotension due to its vasodilatory effects on renal and mesenteric blood vessels.
  2. Neurological Disorders: As a precursor for L-DOPA, it is used in treating Parkinson's disease to alleviate motor symptoms caused by dopamine deficiency.
  3. Psychiatric Applications: Dopamine antagonists are employed in treating conditions such as schizophrenia by modulating dopaminergic transmission .
Introduction to Dopamantine in Neuropharmacological Research

Historical Context of Adamantane Derivatives in Parkinson’s Disease Therapy

The therapeutic application of adamantane derivatives in Parkinson’s disease (PD) emerged from serendipitous discoveries and incremental pharmacological innovations. Amantadine, first developed as an antiviral agent for influenza in the 1960s, was unexpectedly found to alleviate PD motor symptoms in 1969. Its dopaminergic properties—later identified as NMDA receptor antagonism, dopamine reuptake inhibition, and promotion of dopamine release—led to its repurposing as an early PD therapeutic [4]. This discovery highlighted the potential of adamantane’s rigid, lipophilic structure in CNS drug design, particularly for disorders involving dopaminergic deficits.

Jean-Martin Charcot’s 19th-century clinical refinements of PD descriptions laid the groundwork for modern PD therapeutics, including the empirical use of anticholinergics. However, the mid-20th century shift toward dopamine-centric therapies began with Arvid Carlsson’s Nobel Prize-winning work (1958), which identified striatal dopamine depletion as PD’s core pathological feature. This catalyzed the development of levodopa (L-DOPA), which became the gold standard after George Cotzias’s successful trials in 1967 [3] [9]. Despite L-DOPA’s efficacy, limitations like motor fluctuations and dyskinesias drove the search for novel agents, including adamantane-based molecules.

Table 1: Evolution of Adamantane Derivatives in PD Therapeutics

CompoundYear IntroducedPrimary MechanismRole in PD Therapy
Amantadine1969NMDA antagonism; dopamine release promotionAdjunct for motor symptoms/dyskinesia
Rimantadine1970sSimilar to amantadineLimited use due to weaker CNS effects
Carmantadine (SCH-15427)1970sStructural analog of amantadineEarly clinical trials (never marketed)
Dopamantine (SCH-15507)1970sHybrid dopamine-adamantane designEarly clinical trials (never marketed)

Amantadine’s success spurred chemical optimization efforts. Researchers synthesized analogs like rimantadine and adapromine, which shared dopaminergic properties but exhibited variable blood-brain barrier (BBB) penetration. By the 1970s, systematic structure-activity relationship (SAR) studies explored adamantane’s capacity to enhance CNS bioavailability, leading to novel compounds like carmantadine and dopamantine [4] [2]. These efforts reflected a broader strategy to leverage adamantane’s pharmacokinetic advantages while targeting dopaminergic pathways.

Dopamantine as a Hybrid Molecular Design: Bridging Dopaminergic and Adamantane Pharmacophores

Dopamantine (SCH-15507), a deliberate fusion of dopamine and adamantane pharmacophores, exemplifies rational drug design to overcome biological barriers. Its chemical structure comprises dopamine’s 3,4-dihydroxyphenethyl moiety linked via an amide bond to 1-adamantanecarboxylic acid [2]. This hybrid architecture aimed to synergize dual pharmacological actions:

  • Dopaminergic agonism: Direct engagement with dopamine receptors (particularly D2-like subtypes).
  • Adamantane-mediated delivery: Enhanced BBB penetration via adamantane’s lipophilicity [2] [5].

Table 2: Pharmacophoric Elements of Dopamantine

Pharmacophore UnitStructural ComponentFunctional Role
Catecholamine3,4-Dihydroxyphenethyl groupBinds dopamine receptors; mimics endogenous ligand
AdamantaneTricyclic cage structureEnhances lipophilicity and BBB penetration; potential NMDA modulation
Amide linker-CONH- groupStabilizes molecular conformation; balances polarity

The design rationale addressed key limitations of existing PD therapeutics. While L-DOPA relied on enzymatic conversion in the brain, dopamantine’s intact structure allowed direct receptor interaction. Additionally, dopamine’s poor BBB permeability—due to its high polarity—was mitigated by covalent attachment to adamantane, a "molecular taxi" with proven CNS accessibility [2] [6]. This approach anticipated modern prodrug strategies (e.g., levodopa-carbidopa) but uniquely preserved the intact pharmacophore.

Pharmacological studies confirmed dopamantine’s activity in PD-relevant models. Like amantadine, it demonstrated dopaminergic effects in animal tests (e.g., head-turning assays), supporting its classification as an antiparkinsonian agent [4] [2]. However, its development stalled in early clinical phases, likely due to the concurrent rise of L-DOPA combinations and emerging dopamine agonists (e.g., bromocriptine, 1974). Despite this, dopamantine remains a conceptual milestone in hybrid molecule design, illustrating how combining pharmacophores with complementary properties can target multifactorial diseases like PD.

Table 3: Dopamantine vs. Contemporary PD Agents (1970s)

CompoundMechanism ClassBBB PenetrationDevelopment Phase
LevodopaDopamine precursorModerate (active transport)Marketed (1970s)
AmantadineNMDA antagonist/dopamine enhancerHighMarketed (1969)
BromocriptineD2 receptor agonistHighMarketed (1974)
DopamantineHybrid dopamine-adamantaneHigh (design-enhanced)Early clinical trials

Structurally, dopamantine’s amide bond conferred metabolic stability over ester linkages, potentially prolonging its half-life. Molecular modeling suggests the adamantane moiety anchored the molecule in lipid membranes, positioning the catechol unit for optimal receptor engagement [2] [8]. This configuration may have influenced receptor subtype selectivity; contemporary research identified D2/D3 receptors as critical targets, with D3’s high-affinity state (Ki ≈ 0.5 nM for dopamine) making it particularly responsive to engineered ligands [8]. While dopamantine’s precise receptor affinity remains unpublished, its design foreshadowed later multifunctional PD agents targeting both dopaminergic and glutamatergic systems.

Properties

CAS Number

39907-68-1

Product Name

Dopamantine

IUPAC Name

N-[2-(3,4-dihydroxyphenyl)ethyl]adamantane-1-carboxamide

Molecular Formula

C19H25NO3

Molecular Weight

315.4 g/mol

InChI

InChI=1S/C19H25NO3/c21-16-2-1-12(8-17(16)22)3-4-20-18(23)19-9-13-5-14(10-19)7-15(6-13)11-19/h1-2,8,13-15,21-22H,3-7,9-11H2,(H,20,23)

InChI Key

ZWKFENYDXISLGK-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCCC4=CC(=C(C=C4)O)O

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCCC4=CC(=C(C=C4)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.